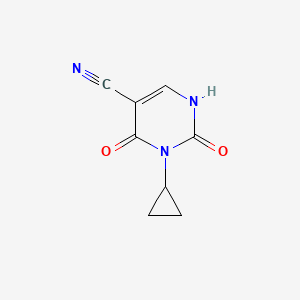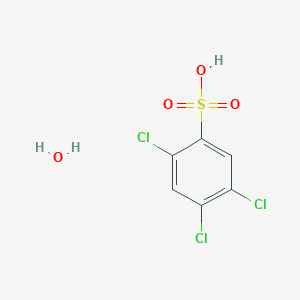
2,4,5-Trichlorobenzenesulfonic Acid Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trichlorobenzenesulfonic Acid Hydrate is a chemical compound with the molecular formula C6H3Cl3O3S·H2O. It is a white to almost white powder or crystalline substance that is soluble in water. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,5-Trichlorobenzenesulfonic Acid Hydrate can be synthesized through the sulfonation of 2,4,5-trichlorobenzene. The reaction typically involves the use of sulfuric acid or oleum as the sulfonating agent. The reaction is carried out under controlled conditions to ensure the selective sulfonation at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction is conducted in reactors designed to handle the corrosive nature of the sulfonating agents. The product is then purified through crystallization and drying processes to obtain the hydrate form.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichlorobenzenesulfonic Acid Hydrate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Condensation: Reagents like acetic anhydride or other acid anhydrides are commonly employed.
Major Products Formed
Substitution: Products include various substituted benzenesulfonic acids.
Oxidation: Products may include sulfonic acid derivatives with higher oxidation states.
Condensation: Products are typically larger organic molecules with sulfonic acid groups.
Scientific Research Applications
2,4,5-Trichlorobenzenesulfonic Acid Hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,5-Trichlorobenzenesulfonic Acid Hydrate involves its ability to act as a strong acid and a nucleophile. The sulfonic acid group can donate protons and participate in acid-catalyzed reactions. Additionally, the compound can form strong interactions with other molecules through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trichlorobenzenesulfonic Acid
- 2,3,5-Trichlorobenzenesulfonic Acid
- 2,4,5-Trichlorobenzenesulfonic Acid Sodium Salt
Uniqueness
2,4,5-Trichlorobenzenesulfonic Acid Hydrate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. Its hydrate form also influences its solubility and reactivity compared to its anhydrous counterparts.
Properties
Molecular Formula |
C6H5Cl3O4S |
|---|---|
Molecular Weight |
279.5 g/mol |
IUPAC Name |
2,4,5-trichlorobenzenesulfonic acid;hydrate |
InChI |
InChI=1S/C6H3Cl3O3S.H2O/c7-3-1-5(9)6(2-4(3)8)13(10,11)12;/h1-2H,(H,10,11,12);1H2 |
InChI Key |
YPJFBCBHKJSWTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


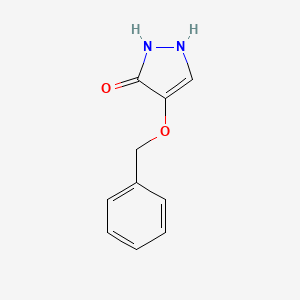
![4-butoxy-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methoxybenzamide](/img/structure/B14882201.png)
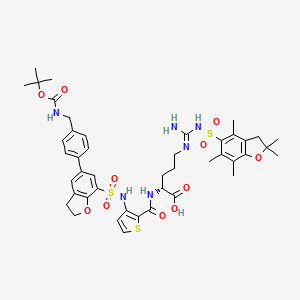
![8-Cyclopropyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14882226.png)
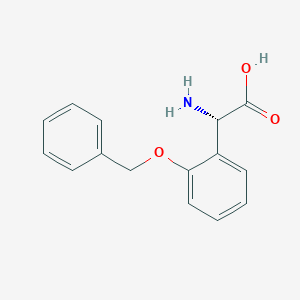
![4-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14882233.png)
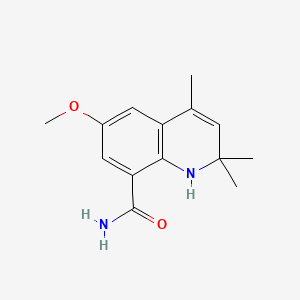

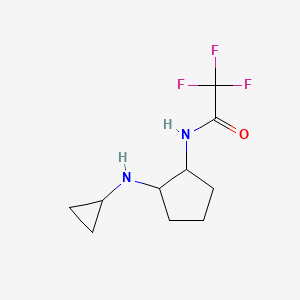
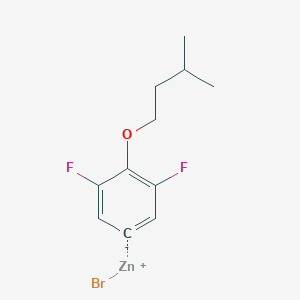
![2-(5-Hydroxybenzo[C]2,5-oxathiolen-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14882253.png)
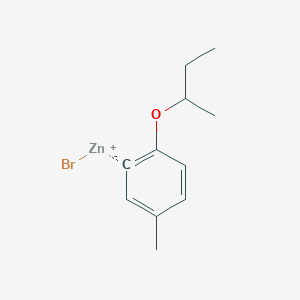
![pentyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B14882272.png)
